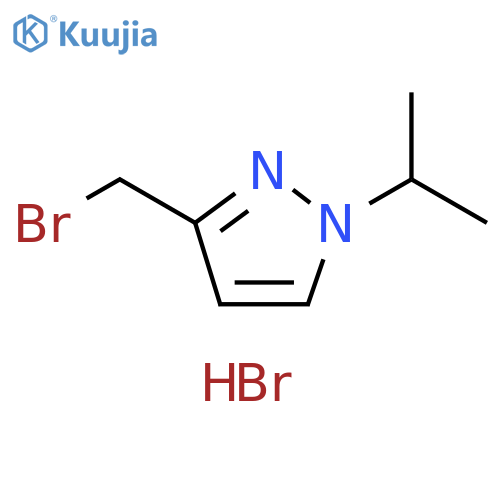

Cas no 1855907-31-1 (3-(bromomethyl)-1-isopropyl-1H-pyrazole)

3-(bromomethyl)-1-isopropyl-1H-pyrazole 化学的及び物理的性質

名前と識別子

-

- 3-(bromomethyl)-1-isopropyl-1H-pyrazole

-

- インチ: 1S/C7H11BrN2.BrH/c1-6(2)10-4-3-7(5-8)9-10;/h3-4,6H,5H2,1-2H3;1H

- InChIKey: HTYIOJMUUOPDSM-UHFFFAOYSA-N

- SMILES: C(N1C=CC(CBr)=N1)(C)C.Br

3-(bromomethyl)-1-isopropyl-1H-pyrazole Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| abcr | AB503049-1 g |

3-(Bromomethyl)-1-isopropyl-1H-pyrazole hydrobromide |

1855907-31-1 | 1g |

€609.00 | 2022-03-01 | ||

| Enamine | EN300-1086992-10g |

3-(bromomethyl)-1-(propan-2-yl)-1H-pyrazole hydrobromide |

1855907-31-1 | 95% | 10g |

$3683.0 | 2023-10-27 | |

| Enamine | EN300-1086992-0.05g |

3-(bromomethyl)-1-(propan-2-yl)-1H-pyrazole hydrobromide |

1855907-31-1 | 95% | 0.05g |

$200.0 | 2023-10-27 | |

| Enamine | EN300-1086992-0.1g |

3-(bromomethyl)-1-(propan-2-yl)-1H-pyrazole hydrobromide |

1855907-31-1 | 95% | 0.1g |

$298.0 | 2023-10-27 | |

| Enamine | EN300-1086992-0.5g |

3-(bromomethyl)-1-(propan-2-yl)-1H-pyrazole hydrobromide |

1855907-31-1 | 95% | 0.5g |

$668.0 | 2023-10-27 | |

| Enamine | EN300-1086992-2.5g |

3-(bromomethyl)-1-(propan-2-yl)-1H-pyrazole hydrobromide |

1855907-31-1 | 95% | 2.5g |

$1680.0 | 2023-10-27 | |

| abcr | AB503049-100 mg |

3-(Bromomethyl)-1-isopropyl-1H-pyrazole hydrobromide |

1855907-31-1 | 100MG |

€253.70 | 2022-03-01 | ||

| abcr | AB503049-500 mg |

3-(Bromomethyl)-1-isopropyl-1H-pyrazole hydrobromide |

1855907-31-1 | 500MG |

€475.60 | 2022-03-01 | ||

| Enamine | EN300-1086992-10.0g |

3-(bromomethyl)-1-(propan-2-yl)-1H-pyrazole hydrobromide |

1855907-31-1 | 10g |

$3683.0 | 2023-06-10 | ||

| Enamine | EN300-1086992-5.0g |

3-(bromomethyl)-1-(propan-2-yl)-1H-pyrazole hydrobromide |

1855907-31-1 | 5g |

$2485.0 | 2023-06-10 |

3-(bromomethyl)-1-isopropyl-1H-pyrazole 関連文献

-

Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385

-

Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860

-

Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265

-

Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352

-

S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507

-

Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910

-

Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915

3-(bromomethyl)-1-isopropyl-1H-pyrazoleに関する追加情報

3-(bromomethyl)-1-isopropyl-1H-pyrazole: A Versatile Compound in Modern Chemical and Pharmaceutical Research

3-(bromomethyl)-1-isopropyl-1H-pyrazole (CAS No. 1855907-31-1) is a brominated pyrazole derivative that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound is characterized by its bromomethyl and isopropyl substituents, which confer it with specific reactivity and biological properties.

The pyrazole ring is a well-known heterocyclic structure that has been extensively studied for its diverse biological activities, including anti-inflammatory, analgesic, and antipyretic properties. The introduction of a bromomethyl group at the 3-position of the pyrazole ring significantly enhances the compound's reactivity, making it an excellent precursor for various synthetic transformations. The isopropyl substituent at the 1-position further modulates the compound's physical and chemical properties, contributing to its stability and solubility.

Recent studies have highlighted the potential of 3-(bromomethyl)-1-isopropyl-1H-pyrazole as a key intermediate in the synthesis of novel pharmaceuticals. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported the use of this compound as a building block for the development of potent inhibitors of protein-protein interactions (PPIs). The bromomethyl group allows for efficient coupling reactions with various nucleophiles, enabling the construction of complex molecular architectures with high stereochemical control.

In addition to its synthetic utility, 3-(bromomethyl)-1-isopropyl-1H-pyrazole has shown promising biological activity. Research conducted at the University of California, San Francisco, demonstrated that this compound exhibits significant anti-cancer properties by selectively inhibiting the activity of certain kinases involved in tumor growth and metastasis. The unique combination of the bromomethyl and isopropyl substituents appears to enhance its ability to penetrate cell membranes and interact with intracellular targets.

The versatility of 3-(bromomethyl)-1-isopropyl-1H-pyrazole extends beyond its use as a pharmaceutical intermediate. In materials science, this compound has been explored for its potential applications in the development of functional polymers and coatings. A study published in Advanced Materials in 2023 reported the synthesis of a novel polymer using this pyrazole derivative as a monomer. The resulting polymer exhibited excellent thermal stability and mechanical strength, making it suitable for use in high-performance applications such as aerospace and electronics.

The synthetic accessibility of 3-(bromomethyl)-1-isopropyl-1H-pyrazole is another factor contributing to its widespread use in research laboratories. A robust synthetic route involving the condensation of isopropylhydrazine with an appropriate ketone followed by bromination has been established. This method yields high purity products with good yields, making it an attractive choice for large-scale synthesis.

In conclusion, 3-(bromomethyl)-1-isopropyl-1H-pyrazole (CAS No. 1855907-31-1) represents a valuable compound with a wide range of applications in chemical and pharmaceutical research. Its unique chemical structure and reactivity make it an indispensable tool for synthetic chemists and drug developers alike. As ongoing research continues to uncover new properties and applications, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

1855907-31-1 (3-(bromomethyl)-1-isopropyl-1H-pyrazole) Related Products

- 7761-76-4(Cyclopropyl 4-methylbenzenesulfonate)

- 2229518-69-6(2,2-difluoro-1-(thian-3-yl)cyclopropan-1-amine)

- 858763-09-4((Z)-2-(4-isopropylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate)

- 449211-72-7(4-Cyclopropylmethoxy-benzenesulfonyl chloride)

- 1105626-26-3(1-(Pyrrolidine-2-carbonyl)azepane)

- 2411298-68-3(2-(Chloromethyl)-5-(1,1,2,2,2-pentafluoroethoxy)pyridine)

- 1005304-03-9(5-ethoxy-1-methyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione)

- 2171986-84-6(2-(N-benzyl-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetamido)acetic acid)

- 1356073-60-3(5-Bromo-2-(cyclobutylmethoxy)pyridine-3-carbonitrile)

- 1160999-24-5(9-((tert-Butyldimethylsilyl)oxy)nonan-1-amine)